Ethyl 1-ethylpiperidine-3-carboxylate
Overview
Description
Ethyl 1-ethylpiperidine-3-carboxylate, also known as 1-ethylpiperidine-3-carboxylic acid ethyl ester, is an organic compound belonging to the piperidine family of compounds. It is a colorless liquid with a pungent odor, and is soluble in both water and organic solvents. This compound has a variety of applications in both scientific research and industrial applications.
Scientific Research Applications
Organic Synthesis and Catalysis
Ethyl 1-ethylpiperidine-3-carboxylate serves as a precursor in the synthesis of complex organic molecules. For instance, it has been employed in phosphine-catalyzed [4 + 2] annulation reactions to produce highly functionalized tetrahydropyridines with complete regioselectivity and excellent yields. This method highlights its utility in constructing cyclic compounds, crucial in drug discovery and material science (Zhu et al., 2003).
Ethylene Biosynthesis and Plant Biology
Research has also focused on the role of ethylene and its precursors in plant biology, where Ethyl 1-ethylpiperidine-3-carboxylate's derivatives could be indirectly relevant. For example, studies on the enzymatic formation and assay of 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to ethylene, provide insights into the regulation of fruit ripening and plant stress responses. Such methodologies are essential for understanding plant growth and development, with potential applications in agriculture and horticulture (Boller et al., 2004).
Enzymatic Reactions and Kinetic Studies
The compound has been involved in studies related to enzymatic reactions, demonstrating its versatility as a substrate for biochemical transformations. For example, novel enzymatic routes have been explored for the kinetic resolution of related compounds, such as Ethyl 1,4-benzodioxan-2-carboxylate, which is crucial for producing enantiomerically pure substances for pharmaceutical applications. These studies highlight the potential for utilizing Ethyl 1-ethylpiperidine-3-carboxylate in developing new biocatalytic processes (Kasture et al., 2005).
Chemical Synthesis Techniques
Furthermore, Ethyl 1-ethylpiperidine-3-carboxylate and its analogs have been used as building blocks in the synthesis of benzyl esters and other compounds, showcasing the compound's utility in a broad range of chemical synthesis techniques. These reactions are notable for their efficiency and the ability to preserve sensitive functionalities, which is crucial in the synthesis of complex organic molecules (Tummatorn et al., 2007).
properties
IUPAC Name |
ethyl 1-ethylpiperidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-3-11-7-5-6-9(8-11)10(12)13-4-2/h9H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYYMGKUKZHLBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552229 | |
Record name | Ethyl 1-ethylpiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-ethylpiperidine-3-carboxylate | |
CAS RN |
57487-93-1 | |
Record name | Ethyl 1-ethylpiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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